Conceptual integration of covalent bond models by Algerian students

Chemistry Education Research and Practice Pub Date: 2014-07-24 DOI: 10.1039/C4RP00041B

Abstract

The concept of covalent bonding is characterized by an interconnected knowledge framework based on Lewis and quantum models of atoms and molecules. Several research studies have shown that students at all levels of chemistry learning find the quantum model to be one of the most difficult subjects to understand. We have tried in this paper to analyze the extent to which Algerian students, at the end of their training, have integrated the covalent bonding theories based on the quantum model of atom theory and are able to interpret Lewis structures using the quantum model. The analysis of the responses to a written questionnaire showed that this integration was not achieved by our students and that they are not able to correctly describe covalent bonds in a Lewis structure using the concepts of the quantum model. They have a “quantum box” conception of atomic or hybrid orbitals. This conception acts as a “pedagogical learning impediment” to the integration of the geometrical representations of atomic and hybrid orbitals, the conditions of their overlapping to give bonds and consequently the description of covalent bonds using the quantum model. So, the students use an alternative conceptual framework based on the use of Lewis model paired valence electrons to form covalent bonds that we have named the: “electrons pair framework”. Furthermore, the students restricted the denomination of a covalent bond to the sharing of one electron (either s or p but not spn) from each atom to give one “electron pair σ”, and thought that σ bonds are only formed in single bonds.

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